molecular formula C16H17NO2 B3060208 L-Phenylalanine, beta-phenyl-, methyl ester CAS No. 196395-12-7

L-Phenylalanine, beta-phenyl-, methyl ester

Cat. No.: B3060208
CAS No.: 196395-12-7
M. Wt: 255.31
InChI Key: JJIQQSXXWLDXNO-HNNXBMFYSA-N
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Description

L-Phenylalanine, beta-phenyl-, methyl ester is an organic compound with the molecular formula C16H17NO2. It is a derivative of L-phenylalanine, an essential amino acid, and is often used in various chemical and biological applications. This compound is known for its role in peptide synthesis and its potential therapeutic applications.

Mechanism of Action

Target of Action

It has been found to interact with proteins such asFimbrial protein in Neisseria gonorrhoeae and Prothrombin in humans .

Mode of Action

It belongs to the class of organic compounds known as phenylalanine and derivatives . These compounds are characterized by their ability to interact with various proteins and enzymes, potentially influencing their function.

Biochemical Pathways

L-Phenylalanine, beta-phenyl-, methyl ester is a derivative of phenylalanine, an essential amino acid. Phenylalanine is a precursor of Tyrosine, which leads to the formation of adrenaline . Adrenaline is then converted into a brain chemical utilized to produce noradrenaline, responsible for promoting mental alertness and memory, and also for the elevation of mood and for the suppression of appetite .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as ethanol, ether, and dimethyl sulfoxide, but insoluble in water . This suggests that it may have a large volume of distribution and could potentially cross biological membranes, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Phenylalanine, beta-phenyl-, methyl ester can be synthesized through several methods. One common approach involves the esterification of L-phenylalanine with methanol in the presence of an acid catalyst such as hydrochloric acid . This reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as purification through crystallization or distillation to achieve high purity levels required for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, beta-phenyl-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

    Esterification: Methanol and an acid catalyst (e.g., hydrochloric acid) are typically employed.

Major Products Formed

    Hydrolysis: L-phenylalanine and methanol.

    Esterification: Various esters depending on the alcohol used in the reaction.

Comparison with Similar Compounds

L-Phenylalanine, beta-phenyl-, methyl ester can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications in research and industry.

Properties

IUPAC Name

methyl (2S)-2-amino-3,3-diphenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-16(18)15(17)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,17H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIQQSXXWLDXNO-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717991
Record name Methyl beta-phenyl-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196395-12-7
Record name Methyl beta-phenyl-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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